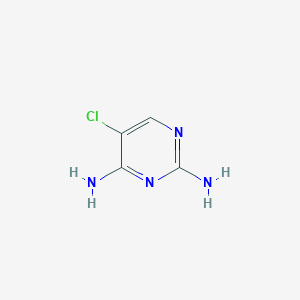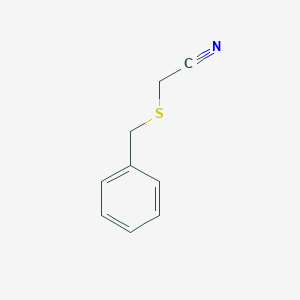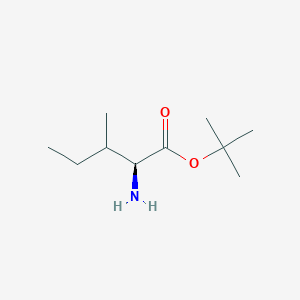
L-ISOLEUCINE t-BUTYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-isoleucine t-butyl ester is a non-polar amino acid derivative that has gained significant attention in scientific research. It is a modified form of isoleucine, an essential amino acid that is necessary for protein synthesis and muscle growth. This compound has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Wirkmechanismus
L-isoleucine t-butyl ester has been shown to activate the mTOR signaling pathway, which plays a critical role in protein synthesis and muscle growth. It also appears to increase the uptake of amino acids into muscle cells, which can further enhance protein synthesis. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance protein synthesis and muscle growth, improve cognitive function, and have potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to increase the production of BDNF, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of L-isoleucine t-butyl ester is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of potential applications in the fields of biochemistry, pharmacology, and medicine. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on L-isoleucine t-butyl ester. One area of interest is its potential use in sports nutrition supplements, as it has been shown to enhance protein synthesis and muscle growth. Additionally, further research is needed to determine its potential neuroprotective effects and its ability to improve cognitive function in aging populations. Finally, this compound's potential anti-inflammatory and anti-cancer properties warrant further investigation.
Synthesemethoden
L-isoleucine t-butyl ester can be synthesized through a variety of methods, including esterification, acylation, and transesterification. One common method involves the reaction of isoleucine with t-butanol in the presence of a strong acid catalyst. The resulting this compound can be purified through chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
L-isoleucine t-butyl ester has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been shown to enhance protein synthesis and muscle growth, making it a potential candidate for use in sports nutrition supplements. Additionally, this compound has been investigated for its neuroprotective effects and its potential to improve cognitive function in aging populations. It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
| 16874-08-1 | |
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
DRWKBZREIMLHDX-YUMQZZPRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
| 16874-08-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


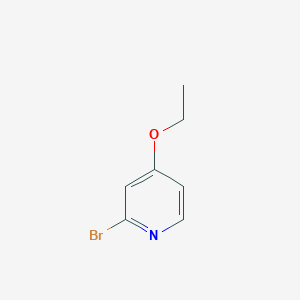
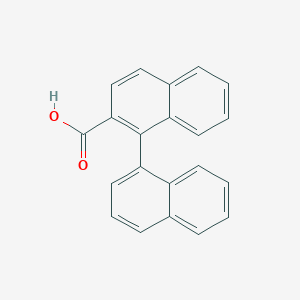
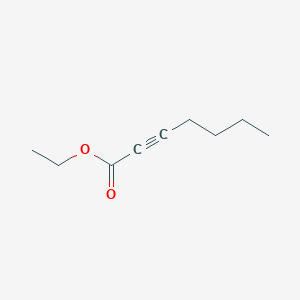
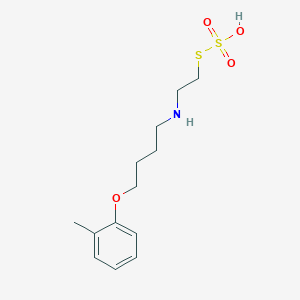
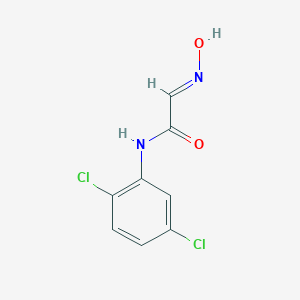
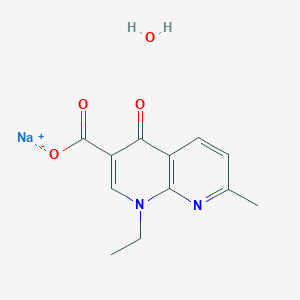
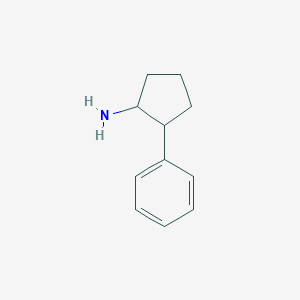
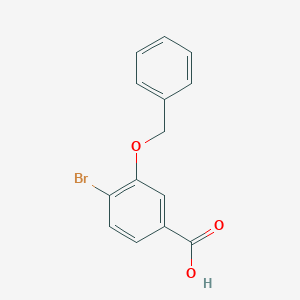
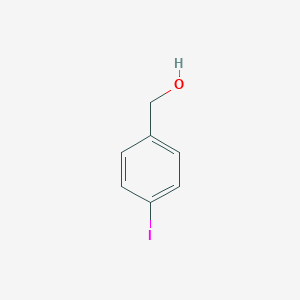
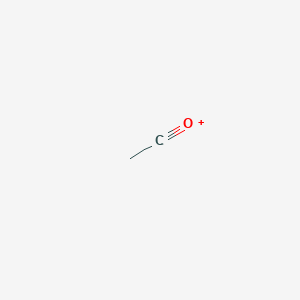
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
